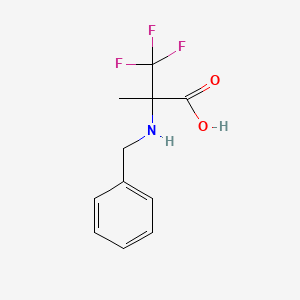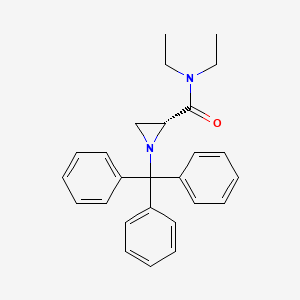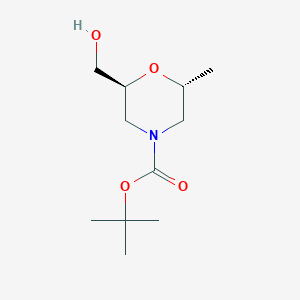
tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group, a hydroxymethyl group, and a methyl group. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through the reaction of the morpholine derivative with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the morpholine derivative with formaldehyde under basic conditions.
Methylation: The methyl group can be introduced through the reaction of the morpholine derivative with methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where the hydroxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and other substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is used as a building block in organic synthesis. It is used in the synthesis of various complex molecules and as a reagent in chemical reactions.
Biology: The compound is used in biological research to study the effects of morpholine derivatives on biological systems. It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: this compound is used in medicinal chemistry to develop new drugs. It is used as a starting material in the synthesis of pharmaceutical compounds and as a reference standard in drug development.
Industry: The compound is used in the chemical industry as an intermediate in the synthesis of various chemicals. It is used in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The hydroxymethyl and methyl groups play a crucial role in its binding to molecular targets, influencing its activity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl (2S,6R)-2-(hydroxymethyl)-6-ethylmorpholine-4-carboxylate
- tert-butyl (2S,6R)-2-(hydroxymethyl)-6-propylmorpholine-4-carboxylate
- tert-butyl (2S,6R)-2-(hydroxymethyl)-6-isopropylmorpholine-4-carboxylate
Comparison: tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is unique due to its specific substitution pattern on the morpholine ring. The presence of the tert-butyl group and the hydroxymethyl group provides distinct chemical properties and reactivity compared to similar compounds. The methyl group at the 6-position also influences its biological activity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
YJPPRECNUURDRC-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



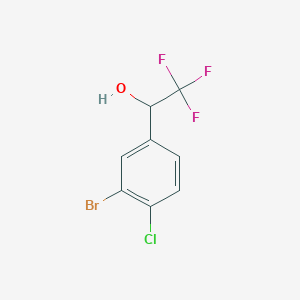
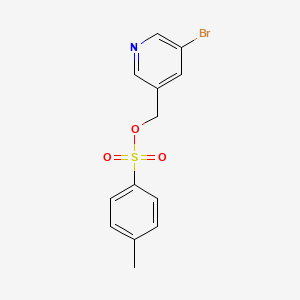
![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)
![4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate](/img/structure/B15314799.png)
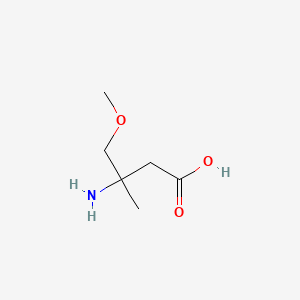

![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)
![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)

![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15314861.png)
